molecular formula C16H23ClN2O4S B4830567 2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE

2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4830567
M. Wt: 374.9 g/mol
InChI Key: MGSSBROFNUZCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanone is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a methyl group, and a piperazine ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanone typically involves multiple steps. One common route starts with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with 2-methyl-1-propanone in the presence of a base to form the phenoxy ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanoic acid.

    Reduction: 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenoxyacetic acid: Shares the phenoxy group but lacks the piperazine ring.

    2-Methyl-4-chlorophenoxyacetic acid: Similar structure but different substitution pattern.

    4-(Methylsulfonyl)piperazine: Contains the piperazine ring but lacks the phenoxy group.

Uniqueness

2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanone is unique due to its combination of a chlorinated phenoxy group, a methyl group, and a piperazine ring with a methylsulfonyl substitution. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methyl-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-12-11-13(5-6-14(12)17)23-16(2,3)15(20)18-7-9-19(10-8-18)24(4,21)22/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSSBROFNUZCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)N2CCN(CC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 2
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2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 3
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2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 5
2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 6
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2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE

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